Cas no 1804454-02-1 (3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its difluoromethyl and dimethoxy substituents enhance its reactivity and selectivity, making it valuable for constructing complex heterocyclic frameworks. The sulfonyl chloride group facilitates efficient nucleophilic substitution reactions, enabling the introduction of sulfonamide or sulfonate functionalities. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its stability and compatibility with diverse reaction conditions. High purity and consistent performance ensure reliability in research and industrial-scale synthesis. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride structure
1804454-02-1 structure
商品名:3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
CAS番号:1804454-02-1
MF:C8H8ClF2NO4S
メガワット:287.66822719574
CID:4851390

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
    • インチ: 1S/C8H8ClF2NO4S/c1-15-6-4(17(9,13)14)3-12-8(16-2)5(6)7(10)11/h3,7H,1-2H3
    • InChIKey: IYBJDVIHFWJZKG-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=CN=C(C(C(F)F)=C1OC)OC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 73.9

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029072092-500mg
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
1804454-02-1 97%
500mg
$823.15 2022-04-02
Alichem
A029072092-1g
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
1804454-02-1 97%
1g
$1,534.70 2022-04-02
Alichem
A029072092-250mg
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
1804454-02-1 97%
250mg
$489.60 2022-04-02

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride 関連文献

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chlorideに関する追加情報

Introduction to 3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride (CAS No. 1804454-02-1)

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1804454-02-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonyl chloride class, characterized by its sulfonyl chloride functional group and a pyridine core substituted with difluoromethyl, dimethoxy, and hydroxyl groups at specific positions. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The difluoromethyl group is a key structural moiety in this compound, known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in medicinal chemistry, where introducing fluorine atoms into molecular structures often leads to improved pharmacokinetic properties. The presence of two dimethoxy groups at the 2- and 4-positions of the pyridine ring further influences the electronic properties of the molecule, making it more nucleophilic and reactive in certain chemical transformations.

3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride is particularly useful as a sulfonating agent in organic synthesis. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and esters, respectively. These reactions are fundamental in constructing complex molecular architectures, which are often required in drug discovery programs. The compound’s reactivity and stability under various conditions make it a preferred choice for synthetic chemists working on heterocyclic compounds.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The pyridine scaffold is a common motif in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The structural diversity offered by substituents such as difluoromethyl, dimethoxy, and sulfonyl chloride groups allows for fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics.

One of the most compelling applications of 3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular signaling pathways, making them attractive targets for therapeutic intervention. By modifying the pyridine core with electron-withdrawing groups like sulfonyl chlorides and fluorinated substituents, researchers can enhance binding affinity to kinase active sites. This approach has led to the discovery of several potent inhibitors that are currently being evaluated in clinical trials.

The 5-sulfonyl chloride functionality provides an additional site for further derivatization, allowing chemists to explore different chemical space. This versatility makes the compound a valuable building block for designing novel molecules with tailored biological activities. For instance, sulfonamides derived from this intermediate have shown promise as antimicrobial agents, owing to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Advances in computational chemistry have also facilitated the rational design of derivatives based on 3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride. Molecular modeling studies have helped predict how different substituents influence binding interactions with biological targets. These insights have guided synthetic efforts toward optimizing lead compounds for better efficacy and reduced toxicity. Such interdisciplinary approaches highlight the importance of integrating experimental chemistry with computational methods to accelerate drug discovery.

The agrochemical sector has also benefited from the use of this compound as a key intermediate in pesticide development. Pyridine derivatives are widely employed in crop protection due to their efficacy against pests and weeds while maintaining environmental safety profiles. The introduction of fluorinated and methoxy groups enhances the bioactivity of these compounds, leading to more effective formulations that meet modern agricultural demands.

In conclusion,3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride (CAS No. 1804454-02-1) represents a versatile and highly functional compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new biological targets and synthetic methodologies,this compound will undoubtedly remain at the forefront of chemical innovation.

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